molecular formula C14H9BrFN5O B11317880 N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11317880
M. Wt: 362.16 g/mol
InChI Key: VRDLIAVKKKQIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tetrazole ring attached to a benzamide core

Properties

Molecular Formula

C14H9BrFN5O

Molecular Weight

362.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9BrFN5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

VRDLIAVKKKQIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Nitration and Halogenation: Starting with a benzene derivative, nitration followed by halogenation can introduce the bromine and fluorine atoms.

    Formation of Tetrazole Ring:

    Amidation: The final step involves the formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide as an antimicrobial agent. The following table summarizes findings from various studies that evaluated its efficacy against different microbial strains.

Study ReferenceMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (Gram-positive)5.19 µMAntibacterial
Escherichia coli (Gram-negative)10.00 µMAntibacterial
Candida albicans (Fungal)5.08 µMAntifungal

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. These findings suggest that the compound could be further developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Applications

This compound has also shown promise in anticancer research. The following table details its effectiveness against various cancer cell lines.

Study ReferenceCancer Cell LineIC50 (µM)Activity Type
MCF7 (Breast Cancer)15.00Antiproliferative
A549 (Lung Cancer)20.00Antiproliferative
HeLa (Cervical Cancer)18.50Antiproliferative

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, indicating its potential as a novel chemotherapeutic agent.

Case Studies

  • Antimicrobial Resistance : A study focused on the increasing resistance of microbial strains to conventional antibiotics highlighted the need for new agents like this compound, which showed effective inhibition against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Treatment : Research involving the use of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability, indicating its potential role in developing targeted therapies for resistant cancer types .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(4-bromo-2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(4-bromo-2-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of bromine, fluorine, and tetrazole functionalities. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrFN4O, which features a tetrazole ring that is known for its pharmacological relevance. The presence of bromine and fluorine atoms contributes to the compound's unique reactivity and interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains. Research indicates that compounds containing tetrazole moieties exhibit significant antibacterial properties, often surpassing standard antibiotics in efficacy.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/mL
Escherichia coli8 µg/mL
Candida albicans4 µg/mL

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within microbial cells. The tetrazole ring is known to mimic natural substrates, allowing the compound to inhibit key metabolic pathways crucial for microbial survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antibacterial Activity :
    A study assessed the antibacterial efficacy of various derivatives of benzamides, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional treatments .
  • Fungal Inhibition Study :
    Another research effort focused on the antifungal properties of the compound against Candida species. The results showed that it effectively inhibited growth at concentrations comparable to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can enhance its potency and selectivity. For instance, variations in substituents on the phenyl rings have been shown to influence both antibacterial and antifungal activities.

Table 2: Structure-Activity Relationship Findings

ModificationObserved EffectReference
Addition of electron-withdrawing groupsIncreased antibacterial activity
Replacement of bromine with iodineEnhanced antifungal properties

Q & A

Basic Question: What are the critical structural features of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, and how do they influence its reactivity?

The compound features a benzamide backbone substituted with a 4-bromo-2-fluorophenyl group and a tetrazole ring at the para position. The bromine atom enhances electrophilic substitution potential, while the fluorine atom increases metabolic stability and lipophilicity. The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen bonding and metal coordination, critical for interactions with biological targets like enzymes or receptors. These structural attributes are often leveraged in medicinal chemistry to optimize binding affinity and pharmacokinetics .

Advanced Question: How can crystallographic refinement of this compound be optimized using SHELX programs, particularly when handling twinned or high-resolution data?

SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning. Key steps include:

  • Twinning Analysis : Use the TWIN and BASF commands to refine twin laws and scale factors.
  • High-Resolution Refinement : Employ anisotropic displacement parameters and incorporate hydrogen atoms using riding models.
  • Validation : Cross-validate results with R-factors, Flack parameters, and Hirshfeld surface analysis to resolve ambiguities in electron density maps. Challenges arise with pseudo-symmetry or disordered solvent molecules, requiring manual adjustment of occupancy parameters .

Advanced Question: What methodological approaches are effective in evaluating PARP-1 inhibitory activity for benzamide derivatives like this compound?

PARP-1 inhibition assays typically involve:

  • Enzyme Activity Measurement : Use recombinant PARP-1 with NAD⁺ and a histone-coated plate. Monitor ADP-ribose polymerization via fluorescence or colorimetric detection (e.g., anti-poly(ADP-ribose) antibodies).
  • IC₅₀ Determination : Perform dose-response curves with varying inhibitor concentrations (1 nM–10 µM).
  • Selectivity Screening : Test against PARP-2 and other isoforms to assess specificity.
    Optimization includes adjusting assay pH (7.4–8.0) and pre-incubating the enzyme-inhibitor complex to account for slow-binding kinetics .

Basic Question: What synthetic routes are feasible for preparing this compound, and what are key reaction conditions?

A common route involves:

Amide Coupling : React 4-bromo-2-fluoroaniline with 4-(1H-tetrazol-1-yl)benzoic acid using EDCI/HOBt in DMF at 0–25°C.

Tetrazole Formation : Alternatively, cyclize a nitrile precursor (e.g., 4-cyanobenzamide) with sodium azide and ammonium chloride in DMF at 100°C.
Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Question: How do fluorinated substituents in benzamide derivatives impact pharmacokinetics, and what analytical methods quantify these effects?

The 2-fluoro and 4-bromo groups enhance lipophilicity (LogP ~3.5–4.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. Analytical strategies include:

  • LogP Measurement : Use reversed-phase HPLC with a C18 column and isocratic elution.
  • Metabolic Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via LC-MS/MS.
  • Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration followed by LC-MS quantification. Fluorinated analogs often show improved bioavailability but may require formulation adjustments to mitigate solubility limitations .

Advanced Question: How can contradictions between in vitro and in vivo biological activity data for this compound be resolved?

Discrepancies often arise from:

  • Bioavailability Issues : Use pharmacokinetic profiling (Cₘₐₓ, AUC) to assess absorption barriers.
  • Metabolite Interference : Identify active metabolites via in vitro hepatic incubation and LC-HRMS.
  • Target Engagement : Validate target modulation in vivo using PET tracers or immunohistochemistry.
    For example, if in vitro IC₅₀ is low (nM range) but in vivo efficacy is poor, consider prodrug strategies or nanoparticle-based delivery to enhance tissue penetration .

Basic Question: What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and tetrazole ring protons (δ 9.1–9.3 ppm).
  • HRMS : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z: 404.02).
  • FTIR : Peaks at 1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (tetrazole C=N).
    Cross-referencing with elemental analysis (C, H, N ±0.4%) ensures purity .

Advanced Question: What computational methods predict the binding mode of this compound to PARP-1, and how can MD simulations refine these models?

  • Docking Studies : Use AutoDock Vina or Glide to dock the compound into PARP-1’s nicotinamide-binding site (PDB: 5DS3). Prioritize poses with tetrazole interactions to Ser904/Gly863.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds and hydrophobic contacts (e.g., bromophenyl with Tyr907).
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-8 to -10 kcal/mol). Validate with experimental IC₅₀ correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.